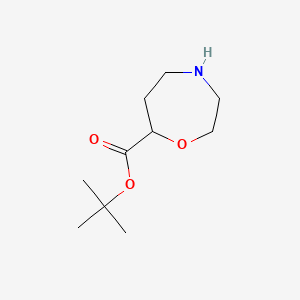
Potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in cross-coupling reactions. The compound is characterized by the presence of a boron atom bonded to a phenyl ring substituted with fluorine and methoxy groups, and a potassium cation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide can be synthesized through the reaction of 2-fluoro-4-methoxyphenylboronic acid with potassium fluoride and a fluorinating agent such as trifluoromethyltrimethylsilane. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide has several applications in scientific research:
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide in cross-coupling reactions involves the formation of a palladium or nickel complex with the boron atom. This complex then undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond. The presence of fluorine and methoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-(trifluoromethyl)phenyltrifluoroborate
- Potassium 4-fluorophenyltrifluoroborate
Uniqueness
Potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide is unique due to the presence of both fluorine and methoxy substituents on the phenyl ring. This combination of substituents can enhance the compound’s reactivity and selectivity in cross-coupling reactions compared to similar compounds that lack these functional groups .
Propriétés
Formule moléculaire |
C7H6BF4KO |
|---|---|
Poids moléculaire |
232.03 g/mol |
Nom IUPAC |
potassium;trifluoro-(2-fluoro-4-methoxyphenyl)boranuide |
InChI |
InChI=1S/C7H6BF4O.K/c1-13-5-2-3-6(7(9)4-5)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
Clé InChI |
XZURLSPEOULJAJ-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C(C=C(C=C1)OC)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[(Tert-butoxy)carbonyl]amino}methyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13471222.png)


![methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride](/img/structure/B13471235.png)
![5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole](/img/structure/B13471249.png)


![2-Azabicyclo[3.1.1]heptan-4-one hydrochloride](/img/structure/B13471260.png)
![3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B13471276.png)

![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)acetic acid](/img/structure/B13471288.png)


![benzyl N-[(1S)-1-[(2-hydroxyethyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13471308.png)
